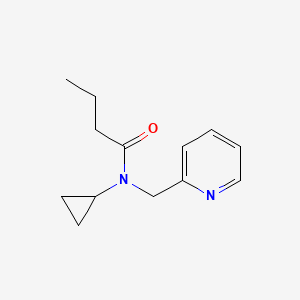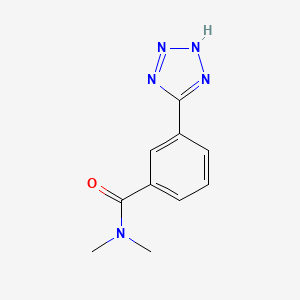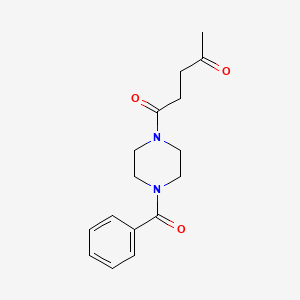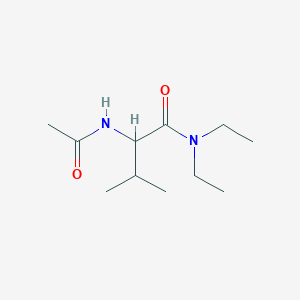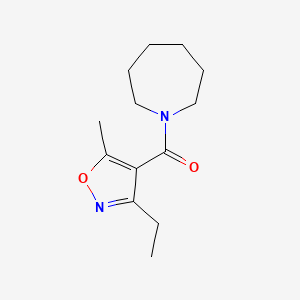![molecular formula C16H30N2O B7567421 N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)
N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide, commonly known as PCBM, is a well-known organic semiconductor material that has gained significant attention in the field of organic electronics. It is widely used in the fabrication of organic solar cells, organic light-emitting diodes, and organic field-effect transistors. The unique properties of PCBM make it an ideal material for various scientific research applications.
Mechanism of Action
The mechanism of action of PCBM is complex and not fully understood. PCBM acts as an electron acceptor in organic solar cells, where it accepts electrons from the donor material. In organic light-emitting diodes, PCBM acts as a hole-blocking layer, preventing the recombination of electrons and holes. In organic field-effect transistors, PCBM acts as a charge transport layer, facilitating the movement of charges through the device.
Biochemical and Physiological Effects:
PCBM has not been extensively studied for its biochemical and physiological effects. However, some studies suggest that PCBM may have antioxidant properties and may protect cells from oxidative stress. Additionally, PCBM has been shown to have low toxicity, making it a promising material for biomedical applications.
Advantages and Limitations for Lab Experiments
PCBM has several advantages for lab experiments. It is a stable and well-characterized material that can be easily synthesized in large quantities. Additionally, PCBM has excellent solubility in common organic solvents, making it easy to process and work with. However, PCBM has some limitations, such as its poor solubility in water and its tendency to aggregate, which can affect its electronic properties.
Future Directions
There are several future directions for PCBM research. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the optimization of PCBM-based devices, such as organic solar cells and organic light-emitting diodes, to improve their efficiency and stability. Additionally, PCBM has several potential applications in the field of biomedicine, such as drug delivery and tissue engineering, which warrant further investigation.
Conclusion:
In conclusion, PCBM is a versatile organic semiconductor material that has numerous applications in scientific research. Its unique properties make it an ideal material for the fabrication of organic electronic devices, and its low toxicity makes it a promising material for biomedical applications. Further research is needed to fully understand the mechanism of action of PCBM and to optimize its properties for various applications.
Synthesis Methods
The synthesis of PCBM involves the reaction of cyclohexanone with piperidine, followed by the reaction of the resulting product with butylamine. The final product is obtained by the reaction of the intermediate product with methyl iodide. The synthesis of PCBM is a complex process that involves several steps, and it requires expertise in organic chemistry.
Scientific Research Applications
PCBM has numerous applications in scientific research. It is used in the fabrication of organic solar cells, which are a promising alternative to traditional silicon-based solar cells. PCBM is also used in the fabrication of organic light-emitting diodes, which have several advantages over traditional inorganic LEDs, such as flexibility, transparency, and low cost. Additionally, PCBM is used in the fabrication of organic field-effect transistors, which have several applications in the field of electronics.
properties
IUPAC Name |
N-[(1-piperidin-1-ylcyclohexyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-2-9-15(19)17-14-16(10-5-3-6-11-16)18-12-7-4-8-13-18/h2-14H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSPBAUABOCAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1(CCCCC1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)
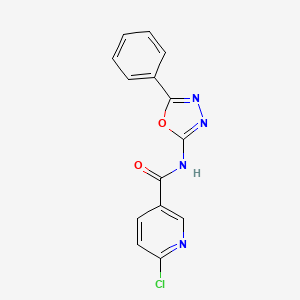
![N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7567347.png)
![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)
![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
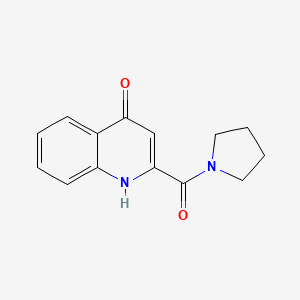
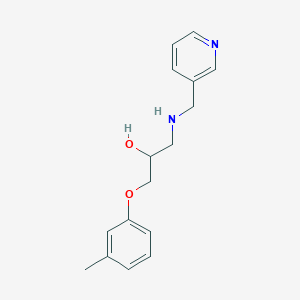
![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
